5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid
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Overview
Description
5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid: . These compounds are characterized by having an amino group attached to the gamma carbon atom. This particular compound has a molecular formula of C14H23NO6 and a molecular weight of 301.3355 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit neuraminidase, an enzyme found in the influenza virus, thereby preventing the virus from spreading . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Gamma Amino Acids and Derivatives: Compounds with similar structures and functional groups.
Dicarboxylic Acids and Derivatives: Compounds with two carboxylic acid groups.
Tetrahydrofurans: Compounds with a tetrahydrofuran ring structure.
Uniqueness
5-[1-(Acetylamino)-3-Methylbutyl]-2,5-Anhydro-3,4-Dideoxy-4-(Methoxycarbonyl)Pentonic Acid is unique due to its specific combination of functional groups and its potential biological activity. Its ability to inhibit neuraminidase sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H23NO6 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2R,4R,5R)-5-[(1S)-1-acetamido-3-methylbutyl]-4-methoxycarbonyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-7(2)5-10(15-8(3)16)12-9(14(19)20-4)6-11(21-12)13(17)18/h7,9-12H,5-6H2,1-4H3,(H,15,16)(H,17,18)/t9-,10+,11-,12-/m1/s1 |
InChI Key |
MUJPWSPVNZGJOW-WRWGMCAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H]1[C@@H](C[C@@H](O1)C(=O)O)C(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)CC(C1C(CC(O1)C(=O)O)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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